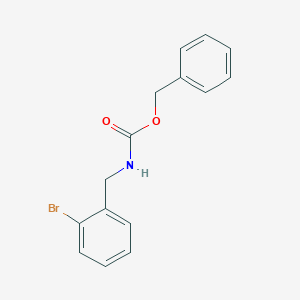

Benzyl 2-bromobenzylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

887591-90-4 |

|---|---|

Molecular Formula |

C15H14BrNO2 |

Molecular Weight |

320.18 g/mol |

IUPAC Name |

benzyl N-[(2-bromophenyl)methyl]carbamate |

InChI |

InChI=1S/C15H14BrNO2/c16-14-9-5-4-8-13(14)10-17-15(18)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |

InChI Key |

MZJVUNATGWJVGB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2Br |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Bromobenzylcarbamate

Direct Synthesis Approaches

Direct synthesis focuses on constructing the carbamate (B1207046) linkage as the central reaction. These methods often employ catalysts to facilitate the combination of alcohol and amine-derived moieties.

A modern and environmentally conscious approach to carbamate synthesis involves the reaction of an alcohol with urea (B33335), which serves as a safe and readily available carbonyl source. thieme-connect.com While the direct synthesis of Benzyl (B1604629) 2-bromobenzylcarbamate via this route is not explicitly detailed in the reviewed literature, the general methodology has been established for various benzyl alcohol derivatives. thieme-connect.com

The reaction typically involves heating an alcohol with urea in the presence of a catalyst. thieme-connect.com Various metal-based catalysts have been screened for the carbamoylation of benzyl alcohol, with Indium(III) triflate (In(OTf)₃) showing high efficiency, affording benzyl carbamate in up to 91% yield. thieme-connect.com The reaction's success with substituted benzyl alcohols suggests its potential applicability for synthesizing Benzyl 2-bromobenzylcarbamate from 2-bromobenzyl alcohol and urea, though the presence of the electron-withdrawing bromo group might necessitate adjusted reaction conditions or longer reaction times. thieme-connect.com

Table 1: Catalyst Screening for the Reaction of Benzyl Alcohol with Urea thieme-connect.com

| Catalyst (5 mol%) | Time (h) | Yield (%) |

|---|---|---|

| Al₂O₃ | 7 | 20 |

| TiO₂ | 6.5 | 42 |

| MnO₂ | 4 | 40 |

| Fe₂O₃ | 5.5 | 30 |

| InCl₃ | 5 | 75 |

| In(OTf)₃ | 3.5 | 91 |

| No Catalyst | 3.5 | Trace |

Reaction Conditions: Urea (1 equiv), Benzyl Alcohol (3 equiv), 150 °C.

This catalytic method avoids hazardous reagents like phosgene (B1210022), aligning with green chemistry principles. thieme-connect.com The mechanism is believed to proceed through the catalyst's activation of urea, followed by nucleophilic attack from the alcohol. thieme-connect.com

Carbamoylation is a fundamental process for forming carbamates and involves the transfer of a carbamoyl (B1232498) group to a nucleophile, such as an alcohol or amine. organic-chemistry.org In the context of this compound, this typically involves the reaction of 2-bromobenzylamine (B1296416) with a reagent that provides the benzyloxycarbonyl group. wikipedia.org

A common and highly effective method is the reaction between an amine and a chloroformate. wikipedia.org Specifically, 2-bromobenzylamine would be reacted with benzyl chloroformate, usually in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is a classic example of nucleophilic acyl substitution and is widely used for installing the Cbz (carbobenzyloxy) protecting group on amines. uantwerpen.be

More advanced carbamoylating reagents, such as carbamoylimidazolium salts, have been developed to act as efficient N,N-disubstituted carbamoylating agents that react with alcohols and other nucleophiles in high yields, often without needing chromatographic purification. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis. While direct application to this compound is not explicitly documented, general methods for N-aryl and N-alkyl carbamate synthesis are well-established. One prominent strategy, developed by the Buchwald group, involves the palladium-catalyzed coupling of aryl halides or triflates with sodium cyanate (B1221674), followed by in-situ trapping of the generated isocyanate intermediate with an alcohol. organic-chemistry.orgmit.edunih.gov

This methodology could be conceptually adapted in two ways:

N-Arylation approach: Coupling an aryl halide (e.g., 2-bromobenzyl halide) with a primary carbamate like benzyl carbamate.

Isocyanate approach: Coupling an aryl halide (e.g., an appropriately substituted benzyl halide) with sodium cyanate in the presence of benzyl alcohol. organic-chemistry.orgthieme-connect.com

The reaction tolerates a wide variety of functional groups and has been successfully applied to reactive nucleophiles like benzyl alcohol. organic-chemistry.org This approach provides access to a broad range of carbamates under relatively mild conditions. nih.govresearchgate.net

Precursor-Based Synthetic Strategies

These strategies involve synthesizing the target molecule from advanced intermediates, either by forming the carbamate from a pre-functionalized amine or by modifying a pre-formed carbamate scaffold.

This is the most traditional and widely documented method for preparing N-protected amino compounds, including this compound. The synthesis involves the reaction of 2-bromobenzylamine with benzyl chloroformate. wikipedia.org This reaction, often performed under Schotten-Baumann conditions, uses an aqueous base (like sodium hydroxide) or an organic base (like triethylamine (B128534) or pyridine) in a biphasic or homogenous system to trap the HCl generated during the reaction. uantwerpen.be

The reaction is robust, generally high-yielding, and forms the core of many synthetic routes requiring the well-known Cbz protecting group. uantwerpen.be The starting materials, 2-bromobenzylamine and benzyl chloroformate, are commercially available or readily synthesized.

An alternative precursor-based strategy involves the late-stage introduction of the bromine atom onto a pre-existing carbamate structure. This would begin with Benzyl benzylcarbamate, which can be synthesized from the reaction of benzylamine (B48309) and benzyl chloroformate. uantwerpen.be

The subsequent step would be the bromination of the N-benzyl group. This is typically achieved via a radical substitution reaction using a bromine source like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV light. ucalgary.ca This method selectively brominates the benzylic position (the CH₂ group attached to the nitrogen). ucalgary.ca However, achieving regioselectivity to produce the 2-bromo isomer via electrophilic aromatic substitution on the N-benzyl ring is challenging, as the benzylamino group is an ortho-, para-director, which would lead to a mixture of products. Therefore, benzylic radical bromination is the more plausible, though potentially aggressive, halogenation route for this specific transformation.

Methods for Incorporating the Carbamate Linkage from Isocyanates

The reaction of an isocyanate with an alcohol is a fundamental and widely employed method for the formation of carbamate linkages. In the context of synthesizing this compound, this approach involves the nucleophilic addition of benzyl alcohol to the electrophilic carbon of 2-bromobenzyl isocyanate.

The general mechanism commences with the lone pair of electrons on the oxygen atom of benzyl alcohol attacking the carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, resulting in the stable carbamate product. The reaction is typically performed under anhydrous conditions, as the presence of water can lead to the hydrolysis of the isocyanate to form an unstable carbamic acid, which further decomposes into 2-bromobenzylamine and carbon dioxide. conicet.gov.ar

The reaction can often proceed without a catalyst, but for less reactive substrates or to increase the reaction rate, various catalysts can be employed. These include tertiary amines and metal salts, such as those based on zinc or tin. conicet.gov.argoogle.com For the specific synthesis of this compound, the reaction would be as follows:

Reaction Scheme:

2-Bromobenzyl isocyanate + Benzyl alcohol → this compound

| Reactants | Reagents/Catalysts | Conditions | Product | General Yield |

| 2-Bromobenzyl isocyanate, Benzyl alcohol | None, or catalysts like tertiary amines, zinc salts (e.g., ZnCl2) | Anhydrous solvent (e.g., toluene, THF), controlled temperature | This compound | High |

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally conscious methodologies. These advanced techniques offer alternatives to traditional routes, often avoiding the handling of hazardous intermediates like isocyanates.

Photocatalyzed Oxidative Decarboxylation in Urethane Synthesis

A sustainable and safer route to urethanes (carbamates) involves the photocatalyzed oxidative decarboxylation of oxamic acids. rsc.org This method generates the required isocyanate intermediate in situ, thus avoiding the isolation and storage of these potentially hazardous compounds. thieme-connect.comresearchgate.net The process typically uses a photocatalyst, an oxidant, and a light source. rsc.org

For the synthesis of this compound, the precursor would be (2-bromobenzyl)oxamic acid. Under irradiation with visible light in the presence of a photocatalyst (such as an organic dye or an iron complex like ferrocene) and an oxidant (like a hypervalent iodine reagent or potassium bromate), the oxamic acid undergoes decarboxylation to form the 2-bromobenzyl isocyanate. rsc.orgthieme-connect.comorganic-chemistry.org This intermediate is immediately trapped by benzyl alcohol present in the reaction mixture to yield the final carbamate product. organic-chemistry.orgdntb.gov.ua

| Precursor | Photocatalyst | Oxidant | Conditions | Key Intermediate (in situ) |

| (2-Bromobenzyl)oxamic acid | Organic Dye or Ferrocene | Hypervalent Iodine Reagent or KBrO₃ | Visible light (e.g., blue LEDs), organic solvent (e.g., DCE) | 2-Bromobenzyl isocyanate |

Transition Metal Catalysis in C-N Bond Formation

Transition metal catalysis offers powerful tools for constructing C-N bonds, providing direct pathways to carbamates that bypass traditional multi-step sequences. rsc.org These methods are prized for their efficiency and functional group tolerance.

One notable example is the cobalt-catalyzed synthesis of N-aryl carbamates from N-protected anilines and benzyl formates. rsc.orgrsc.org This protocol generates both the isocyanate and benzyl alcohol intermediates in situ. Adapting this to an aliphatic amine, a low-valent cobalt catalyst, generated from CoI₂, a phosphine (B1218219) ligand, and a reductant like zinc powder, could potentially catalyze the reaction between an N-protected 2-bromobenzylamine (e.g., N-Boc-2-bromobenzylamine) and benzyl formate (B1220265) to yield this compound. rsc.orgrsc.org

Copper-catalyzed reactions are also prevalent in C-N bond formation. thieme-connect.com For instance, the cross-coupling of aryl halides with potassium cyanate, followed by the addition of an alcohol, can produce carbamates. While this is more common for N-aryl carbamates, related copper- or palladium-catalyzed methodologies could potentially be developed for the direct carbamoylation of 2-bromobenzylamine with a suitable carbonyl source and benzyl alcohol.

| Reactants | Catalyst System | Key Features | Potential Application |

| N-Boc-2-bromobenzylamine, Benzyl formate | CoI₂ / Phosphine Ligand / Zn powder | In situ generation of isocyanate and benzyl alcohol | Direct synthesis of the target carbamate |

| 2-Bromobenzylamine, Carbonyl Source (e.g., CO, CO₂) | Cu or Pd catalyst | Direct carboxylation/amination sequence | Forms the C-N bond catalytically |

Environmentally Benign Synthetic Pathways

Green chemistry principles encourage the use of non-toxic, renewable feedstocks and the design of atom-economical reactions. The synthesis of carbamates has been a key area for the application of these principles.

A prominent green strategy is the direct synthesis of carbamates from an amine, an alcohol, and carbon dioxide (CO₂), a non-toxic and abundant C1 source. rsc.orguantwerpen.beresearchgate.net This approach would involve the reaction of 2-bromobenzylamine, benzyl alcohol, and CO₂ under pressure, often facilitated by a basic catalyst. rsc.org Dehydrating agents may be required to drive the equilibrium towards the carbamate product by removing the water formed during the reaction.

Another environmentally benign pathway is the one-pot Hofmann rearrangement of amides. mdpi.com In this method, a primary amide (2-bromophenylacetamide) could be oxidized in the presence of benzyl alcohol. The reaction proceeds through an N-chloro amide intermediate, which rearranges to an isocyanate and is subsequently trapped by the alcohol to form the carbamate. This process avoids the direct use of phosgene or isocyanates and can be performed using green oxidants like oxone. mdpi.com

| Method | Reactants | Reagents/Catalysts | Key Advantage |

| CO₂ Fixation | 2-Bromobenzylamine, Benzyl alcohol, CO₂ | Basic catalyst, dehydrating agent | Utilizes CO₂ as a renewable C1 feedstock |

| One-pot Hofmann Rearrangement | 2-Bromophenylacetamide, Benzyl alcohol | Oxone, KCl, NaOH | Avoids toxic reagents, one-pot procedure |

Retrosynthetic Analysis for Complex Derivative Synthesis

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules. By deconstructing a target molecule into simpler, commercially available precursors, one can identify key bond disconnections and strategic intermediates. thieme-connect.comresearchgate.netresearchgate.netbeilstein-journals.org For a hypothetical complex derivative incorporating the this compound moiety, this analysis reveals the importance of the parent carbamate as a key building block.

Consider a hypothetical complex target molecule, Derivative A , which contains the this compound core linked to another molecular fragment (e.g., a heterocyclic system) via the phenyl ring.

Target Molecule: Derivative A

A retrosynthetic analysis of Derivative A would identify the C-C bond between the brominated ring and the "R" group as a logical disconnection point. This disconnection is typically achieved via a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira), a common strategy in modern organic synthesis.

Retrosynthetic Pathway:

Disconnect C-C Bond: The primary disconnection breaks the bond between the aromatic ring and the 'R' group. This suggests a precursor is this compound itself, which can participate in a transition metal-catalyzed cross-coupling reaction. The other precursor would be an organometallic reagent (e.g., R-B(OH)₂) or an unsaturated compound, depending on the nature of the coupling reaction.

Disconnect Carbamate C-N Bond: Further deconstruction of this compound leads to the carbamate linkage. This disconnection, via a carbamate formation strategy (a forward-sense reaction), points to 2-bromobenzylamine and a benzyl chloroformate equivalent, or 2-bromobenzyl isocyanate and benzyl alcohol, as the synthons. beilstein-journals.org

Simplify Precursors: The final step breaks down these synthons into simple, readily available starting materials, such as 2-bromobenzyl bromide (for the amine) and benzyl alcohol.

This analysis highlights that this compound is not just a final product but a crucial intermediate synthon. The bromine atom serves as a versatile functional handle for elaboration into more complex structures using a wide array of well-established cross-coupling methodologies.

Chemical Reactivity and Transformation Studies of Benzyl 2 Bromobenzylcarbamate

Reactions at the Carbamate (B1207046) Nitrogen

The carbamate functionality in Benzyl (B1604629) 2-bromobenzylcarbamate is a versatile functional group that can undergo a variety of transformations. These reactions primarily involve the cleavage of the carbamate bond to deprotect the amine or the conversion of the carbamate into other nitrogen-containing functional groups.

Deprotection Mechanisms and Strategies

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal under specific, mild conditions. The deprotection of the Cbz group in Benzyl 2-bromobenzylcarbamate can be achieved through several established methods, primarily involving hydrogenolysis, acidic or basic hydrolysis, and other reductive cleavage techniques.

Catalytic Hydrogenolysis: This is the most common and mildest method for the removal of the Cbz group. chemrxiv.orgcommonorganicchemistry.com The reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The process proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. taylorfrancis.com

Mechanism: The reaction is believed to proceed through the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis.

Reaction Conditions: Typical conditions involve stirring the carbamate with a catalytic amount of Pd/C under a hydrogen atmosphere in a suitable solvent like methanol, ethanol, or ethyl acetate (B1210297) at room temperature and atmospheric pressure. chemrxiv.org Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in the presence of Pd/C, is also an effective alternative to using gaseous hydrogen. rsc.org

Acidic Hydrolysis: The Cbz group can also be cleaved under acidic conditions, although this method is generally less mild than hydrogenolysis and may not be suitable for substrates with acid-sensitive functional groups. Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) are commonly employed.

Mechanism: The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of the conjugate base of the acid at the benzylic carbon, leading to the cleavage of the C-O bond.

Reaction Conditions: The reaction is typically carried out by treating the carbamate with a solution of HBr in acetic acid or with neat TFA at room temperature or with gentle heating.

Basic Hydrolysis: Saponification of the carbamate using a strong base can also effect deprotection, although this method often requires harsher conditions and may lead to side reactions.

Mechanism: The reaction involves the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon of the carbamate, leading to the formation of an unstable carbamic acid intermediate that decarboxylates to yield the free amine.

Reaction Conditions: This is typically achieved by refluxing the carbamate with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide. The hydrolysis of the ester moiety of 2-aminobenzoate (B8764639) esters can be catalyzed by a neighboring amine group, suggesting the potential for intramolecular catalysis in similar systems. nih.gov

| Deprotection Method | Reagents and Conditions | General Applicability and Notes |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, in solvents like MeOH, EtOH, EtOAc at room temperature. chemrxiv.org | Mild and widely used. Tolerates a wide range of functional groups. |

| Catalytic Transfer Hydrogenation | Pd/C with a hydrogen donor like ammonium formate or formic acid. rsc.org | Avoids the use of gaseous hydrogen, making it experimentally simpler. |

| Acidic Hydrolysis | HBr in acetic acid, or trifluoroacetic acid (TFA). | Effective but less mild; may affect other acid-sensitive groups. |

| Basic Hydrolysis | NaOH or KOH in aqueous or alcoholic solution, often with heating. | Can be effective but may require harsh conditions and can lead to side reactions. |

Formation of Ureas and Amides from Carbamates

Carbamates can serve as precursors for the synthesis of ureas and amides, which are important functional groups in medicinal chemistry and materials science.

Formation of Ureas: The reaction of a carbamate with an amine to form a urea (B33335) is a known transformation, often referred to as transamidation. This reaction typically requires elevated temperatures or the use of a catalyst. In the case of this compound, reaction with a primary or secondary amine would lead to the displacement of the benzyloxy group to form the corresponding substituted urea. The reaction of amines with activated carbamates, such as 4-nitrophenyl-N-benzylcarbamate, proceeds efficiently to give N-benzyl ureas, which can then be deprotected to yield monosubstituted ureas. bioorganic-chemistry.com A two-step synthesis of dibenzyl ureas from cyanamide (B42294) and benzyl bromides has also been reported. nih.gov

Formation of Amides: The conversion of carbamates to amides is also a feasible transformation. A method for the conversion of benzyl carbamates to amides using potassium carbonate in alcohols under heating has been reported. chemrxiv.orgchemrxiv.org This process, known as transcarbamation followed by amidation, offers a route to synthesize amides from readily available carbamates.

| Transformation | General Reagents and Conditions | Expected Product with this compound |

|---|---|---|

| Urea Formation | Reaction with a primary or secondary amine (R¹R²NH), often with heat or a catalyst. bioorganic-chemistry.com | N-(2-bromobenzyl)-N',N'-R¹,R²-urea |

| Amide Formation | Potassium carbonate in an alcohol solvent under heating, followed by reaction with an acylating agent. chemrxiv.orgchemrxiv.org | N-(2-bromobenzyl)amide |

Nucleophilic Additions and Substitutions Involving the Carbamate Nitrogen

Reactivity of the Bromobenzyl Moiety

The 2-bromobenzyl group of this compound contains two reactive sites: the benzylic carbon and the aryl bromide. Both of these can be exploited for further synthetic transformations.

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic position is activated towards nucleophilic substitution reactions due to the ability of the adjacent benzene (B151609) ring to stabilize the transition state, whether the reaction proceeds through an SN1 or SN2 mechanism. chemrxiv.orgorganic-chemistry.org Primary benzylic halides, such as the one in this compound, typically favor the SN2 pathway, especially with good nucleophiles and in polar aprotic solvents. nih.gov

However, the presence of the ortho-bromo substituent can introduce steric hindrance, which may slow down the rate of an SN2 reaction. bioorganic-chemistry.comnih.gov Nevertheless, a variety of nucleophiles, such as amines, thiols, and alkoxides, can displace the bromine atom to form new carbon-heteroatom bonds.

| Nucleophile | General Reaction Conditions | Expected Product |

|---|---|---|

| Amines (R₂NH) | Polar aprotic solvent (e.g., DMF, acetonitrile), often with a non-nucleophilic base. | Benzyl 2-((dialkylamino)methyl)benzylcarbamate |

| Thiols (RSH) | A base (e.g., NaH, K₂CO₃) in a polar aprotic solvent. | Benzyl 2-((alkylthio)methyl)benzylcarbamate |

| Alkoxides (RO⁻) | Generated in situ from the corresponding alcohol and a base. | Benzyl 2-((alkoxy)methyl)benzylcarbamate |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing the Bromide

The aryl bromide of the 2-bromobenzyl moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a biaryl linkage. rsc.org This would allow for the introduction of a wide range of aryl or vinyl substituents at the 2-position of the benzyl group. The palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates has been shown to be an effective route to functionalized diarylmethane systems. organic-chemistry.org

Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. nih.gov This reaction would enable the introduction of a vinyl group at the 2-position of the benzyl moiety.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov This would result in the formation of an arylalkyne, introducing an alkynyl substituent at the 2-position.

The efficiency of these cross-coupling reactions can sometimes be influenced by the ortho-substituent. In some cases, steric hindrance from the ortho-group can affect the rate of oxidative addition to the palladium catalyst. However, specialized ligands have been developed to overcome these challenges and facilitate the coupling of sterically hindered aryl halides. masterorganicchemistry.com

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl or vinyl boronic acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃) | Benzyl 2-(R)-benzylcarbamate |

| Heck-Mizoroki | Alkene (R'-CH=CH₂) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Benzyl 2-(R'-CH=CH)-benzylcarbamate |

| Sonogashira | Terminal alkyne (R''-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N) | Benzyl 2-(R''-C≡C)-benzylcarbamate |

Oxidation and Reduction Processes of the Brominated Aromatic Ring

The brominated aromatic ring of this compound is susceptible to a range of oxidation and reduction reactions, which can selectively transform the molecule. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can lead to the oxidation of the alkyl side-chain of the benzyl group to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.comlibretexts.org This process, known as benzylic oxidation, is a powerful tool for synthesizing substituted benzoic acids. libretexts.orgchemistrysteps.com The reaction proceeds under harsh conditions, typically involving heat and acidic or basic solutions. libretexts.orgyoutube.com

Conversely, the bromine atom on the aromatic ring can be removed through reductive dehalogenation. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, is a common method to achieve this transformation. This reaction replaces the bromine atom with a hydrogen atom, yielding benzyl benzylcarbamate.

Furthermore, the bromine atom can facilitate other transformations. For instance, it can be substituted by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups. The bromine atom also directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution, though the carbamate group's directing effects also play a significant role.

The selective oxidation of the benzylic position is also possible using milder reagents. masterorganicchemistry.comyoutube.com For example, manganese dioxide (MnO₂) can selectively oxidize benzylic alcohols to aldehydes or ketones without affecting other parts of the molecule. youtube.com While this compound itself does not have a benzylic alcohol, this highlights the potential for selective transformations on related structures.

| Reaction Type | Reagent(s) | Product(s) | Key Features |

| Benzylic Oxidation | KMnO₄, H₂O, heat | 2-Bromobenzoic acid derivative | Cleaves the benzyl group to a carboxylic acid. libretexts.orgyoutube.com |

| Reductive Dehalogenation | H₂, Pd/C | Benzyl benzylcarbamate | Removes the bromine atom from the aromatic ring. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/heat | Benzyl 2-bromo(bromomethyl)benzylcarbamate | Introduces a bromine atom at the benzylic position of the 2-bromobenzyl group. masterorganicchemistry.comlibretexts.org |

Concerted and Cascade Reactions

Intramolecular Cyclization Reactions

This compound and its derivatives can undergo intramolecular cyclization reactions to form various heterocyclic compounds. These reactions are often facilitated by the presence of the bromine atom, which can act as a leaving group or participate in metal-catalyzed cross-coupling reactions. For instance, in the presence of a suitable catalyst, such as a palladium complex, an intramolecular C-N bond formation can occur between the carbamate nitrogen and the brominated aromatic ring, leading to the formation of a lactam.

Research has shown that similar structures can undergo cyclization under acidic conditions. For example, 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines in triflic acid undergo a C,O-diprotonation, followed by loss of water, to form conjugated iminium–hydroxynitrilium dications, which then react with the tethered phenyl ring via electrophilic aromatic substitution to afford tricyclic iminium compounds. researchgate.net While not directly involving this compound, this illustrates the potential for acid-catalyzed intramolecular cyclizations in related systems.

The specific conditions for these cyclization reactions, such as the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. The nature of the substituent on the carbamate nitrogen and the aromatic ring can also significantly influence the outcome of the reaction.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. While specific MCRs involving this compound are not extensively documented, its structure suggests its potential as a substrate in such reactions.

For example, the bromine atom could be utilized in a palladium-catalyzed MCR, such as a Heck or Suzuki coupling, where it would react with an alkene or a boronic acid, respectively, along with another coupling partner. The carbamate functionality could also participate in MCRs, for instance, by acting as a nucleophile.

The development of novel MCRs involving this compound could provide efficient routes to complex nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods.

For instance, the mechanism of benzylic bromination, a reaction that could be applied to the 2-bromobenzyl group, proceeds through a free-radical chain reaction. chemistrysteps.com The reaction is initiated by the homolytic cleavage of the N-Br bond in N-bromosuccinimide (NBS), followed by abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This radical then reacts with Br₂ to form the product and another bromine radical, propagating the chain.

In the context of intramolecular cyclization, mechanistic investigations would focus on elucidating the nature of the catalytic cycle in metal-catalyzed reactions or the intermediates in acid-catalyzed processes. For example, in a palladium-catalyzed cyclization, the mechanism would likely involve oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the carbamate nitrogen and reductive elimination to form the C-N bond and regenerate the catalyst.

Detailed mechanistic studies, including the identification of transient intermediates and transition states, can provide valuable insights into the factors that control the reactivity and selectivity of these transformations.

| Reaction | Key Mechanistic Feature | Intermediate(s) | Significance |

| Benzylic Bromination | Free-radical chain reaction | Resonance-stabilized benzylic radical | Explains the high selectivity for the benzylic position. libretexts.orgchemistrysteps.com |

| Pd-catalyzed Intramolecular Cyclization | Catalytic cycle involving oxidative addition and reductive elimination | Palladium(II) intermediate | Guides the rational design of catalysts and reaction conditions. |

| Acid-catalyzed Intramolecular Cyclization | Electrophilic aromatic substitution | Iminium or nitrilium ion intermediates | Provides insight into the role of acid catalysis in promoting cyclization. researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of Benzyl (B1604629) 2-bromobenzylcarbamate, providing precise information about the hydrogen and carbon framework of the molecule.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for assigning every proton and carbon signal and establishing the connectivity between atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group, the 2-bromobenzyl group, the methylene bridge, and the N-H of the carbamate (B1207046). The aromatic protons would appear as complex multiplets, while the two sets of benzylic protons (CH₂-O and CH₂-N) would likely appear as singlets or doublets, depending on coupling with the N-H proton.

¹³C NMR: The carbon NMR spectrum will display unique resonances for the carbonyl carbon of the carbamate functional group, the two distinct benzylic carbons, and the carbons of the two different aromatic rings. The carbon atom bonded to bromine will show a characteristic chemical shift.

2D NMR: Two-dimensional techniques are indispensable for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the N-H proton and the protons of the adjacent methylene (CH₂) group of the 2-bromobenzyl moiety. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J_CH_). nanalysis.comcolumbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signals for the benzylic protons would correlate directly with the signals of their corresponding benzylic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds, ²J_CH_ and ³J_CH_). youtube.comcolumbia.edu It is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the benzylic protons to the carbonyl carbon and to the quaternary carbons of the aromatic rings, confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for Benzyl 2-bromobenzylcarbamate Predicted values are based on the analysis of structurally similar compounds.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

| C=O | - | ~156 | CH₂-O, CH₂-N, N-H |

| O-C H₂-Ph | ~5.1-5.2 | ~67 | C=O, Aromatic C1', Aromatic C2'/C6' |

| Ph (from O-CH₂-Ph ) | ~7.3-7.4 | ~127-136 | CH₂-O |

| N-H | ~5.5-6.0 | - | C=O, CH₂-N, Aromatic C1'' |

| N-C H₂-Ph-Br | ~4.4-4.5 | ~45 | C=O, Aromatic C1'', Aromatic C2''/C6'' |

| Ph-Br (from N-CH₂-Ph ) | ~7.1-7.6 | ~122-140 | CH₂-N |

| C-Br | - | ~122 | Aromatic H adjacent to C-Br |

The carbamate linkage in this compound introduces a degree of rotational restriction around the C-N bond due to its partial double-bond character. This can result in the presence of cis and trans rotamers (rotational isomers). scielo.brresearchgate.net

At room temperature, the interchange between these conformers might be rapid on the NMR timescale, leading to averaged signals. However, at lower temperatures, this rotation can slow down, potentially causing a doubling of certain NMR signals. The observation of two distinct sets of resonances for the protons and carbons near the carbamate group would be strong evidence for the presence of these stable conformers in solution. scielo.br Nuclear Overhauser Effect (NOE) experiments could further elucidate the preferred spatial arrangement of the different parts of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of light (Raman), which corresponds to the vibrational modes of specific bonds.

The IR and Raman spectra of this compound are expected to display several characteristic bands that confirm the presence of its key functional groups.

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the secondary carbamate. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), while aliphatic C-H stretching from the methylene groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.orglibretexts.org

C=O Stretching: A strong, prominent absorption band characteristic of the carbamate carbonyl group is expected around 1690-1710 cm⁻¹. This is one of the most diagnostic peaks in the IR spectrum. rsc.orgvscht.cz

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the C=C bond stretching within the two aromatic rings. libretexts.orgvscht.cz

N-H Bending: The in-plane bending vibration of the N-H group typically appears around 1600-1620 cm⁻¹. rsc.org

C-O and C-N Stretching: The stretching vibrations for the C-O and C-N bonds of the carbamate group are expected in the fingerprint region, typically between 1200-1400 cm⁻¹. rsc.org

Table 2: Characteristic Infrared (IR) and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H | Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |

| C=O (Carbamate) | Stretch | 1690 - 1710 | Strong |

| N-H | Bend | 1600 - 1620 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-O | Stretch | 1200 - 1300 | Strong |

| C-N | Stretch | 1300 - 1400 | Medium |

| C-Br | Stretch | 500 - 680 | Medium to Strong |

The presence of different conformers, such as the cis and trans rotamers around the amide bond, can influence the vibrational spectra. mdpi.com These different spatial arrangements can cause slight variations in bond strengths and dipole moments, leading to shifts in the vibrational frequencies. For instance, the C=O stretching frequency may appear as a broadened peak or as two closely spaced, overlapping bands if multiple conformations are present in significant populations. Similarly, the N-H bending and C-N stretching modes can be sensitive to the conformational state of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful tool used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₅H₁₄BrNO₂), HRMS would confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Predicted Fragmentation Pattern:

Formation of the Tropylium Ion: A very common and stable fragment for benzyl-containing compounds is the tropylium ion ([C₇H₇]⁺) at m/z 91, formed by the cleavage of the benzylic C-O bond. researchgate.netresearchgate.net

Formation of the 2-Bromobenzyl Cation: Cleavage of the benzylic C-N bond would lead to the formation of the 2-bromobenzyl cation ([C₇H₆Br]⁺), which would show a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Loss of the Benzyl Group: Fragmentation could also involve the loss of the benzyl group, leading to an ion corresponding to the remainder of the molecule.

Loss of the 2-Bromobenzyl Group: Similarly, the loss of the 2-bromobenzyl moiety is another expected fragmentation pathway.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Description | Calculated Exact Mass (m/z) |

| [C₁₅H₁₄⁷⁹BrNO₂]⁺ | Molecular Ion (⁷⁹Br) | 319.0208 |

| [C₁₅H₁₄⁸¹BrNO₂]⁺ | Molecular Ion (⁸¹Br) | 321.0188 |

| [C₇H₇]⁺ | Tropylium Ion | 91.0548 |

| [C₇H₆⁷⁹Br]⁺ | 2-Bromobenzyl Cation (⁷⁹Br) | 168.9656 |

| [C₇H₆⁸¹Br]⁺ | 2-Bromobenzyl Cation (⁸¹Br) | 170.9636 |

| [C₈H₈⁷⁹BrNO₂ - C₇H₇]⁺ | Loss of Benzyl Radical | 227.9660 |

| [C₁₅H₁₄⁷⁹BrNO₂ - C₇H₆Br]⁺ | Loss of 2-Bromobenzyl Radical | 150.0504 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an electron density map from which the exact coordinates of atoms in the crystal lattice can be derived, offering unparalleled insight into molecular geometry, conformation, and intermolecular interactions. nih.gov

While a specific crystal structure for this compound is not publicly available in the searched literature, the application of this technique would yield critical structural data. By crystallizing the compound and analyzing its X-ray diffraction pattern, one could determine:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.

Molecular Conformation: The spatial orientation of the benzyl and 2-bromobenzyl groups relative to the central carbamate linkage. This includes key torsion angles that define the molecule's shape in the solid state.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds (e.g., N-H···O=C) and π-π stacking between aromatic rings, which govern the crystal packing. nih.gov

Crystal System and Space Group: Fundamental parameters that describe the symmetry and arrangement of molecules within the crystal lattice. mdpi.comresearchgate.net

For example, studies on similar molecules like benzyl N'-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate have revealed essentially planar core structures with specific dihedral angles to the benzyl groups, alongside strong intramolecular hydrogen bonds that dictate conformation. nih.gov The analysis of this compound would provide similarly crucial data for understanding its solid-state behavior and properties.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. Various chromatographic methods, often coupled with powerful detectors, are utilized for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. The separation is typically achieved using a reversed-phase column where the compound is eluted with a polar mobile phase.

UV Detection: Due to the presence of two aromatic rings (benzyl and bromobenzyl), this compound is expected to be strongly UV-active. A diode-array detector (DAD) or a variable wavelength UV detector can be used for quantification, with detection wavelengths typically set where the analyte exhibits maximum absorbance to ensure high sensitivity. rsc.orgresearchgate.net For related benzyl compounds, detection wavelengths around 230-280 nm are common. researchgate.netresearchgate.net

Fluorescence Detection: While the native fluorescence of this compound may be limited, fluorescence detection can be a highly sensitive and selective method for carbamates. nih.gov This often involves post-column derivatization. In a typical setup, the carbamate is hydrolyzed post-separation to form an amine, which then reacts with a fluorogenic reagent like o-phthalaldehyde (OPA) to produce a highly fluorescent derivative. s4science.atoup.com This approach dramatically enhances detection sensitivity for trace-level analysis. oup.com

Table 1: Typical HPLC Conditions for Carbamate Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | s4science.atnih.gov |

| Mobile Phase | Gradient of Acetonitrile or Methanol and Water | s4science.atnih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | s4science.atoup.com |

| Detection | UV (e.g., 235 nm, 254 nm) or Fluorescence (Ex: 330 nm, Em: 465 nm) | s4science.athelixchrom.com |

| Derivatization (Fluorescence) | Post-column hydrolysis with NaOH followed by reaction with OPA | s4science.atoup.com |

Gas Chromatography (GC) is ideal for separating volatile and thermally stable compounds. However, many carbamates, including this compound, are thermally labile and tend to degrade in the hot GC injection port. scispec.co.th To overcome this, a derivatization step is necessary to convert the carbamate into a more volatile and stable derivative prior to analysis. gcms.cz

Common derivatization strategies include:

Acylation: Using reagents like heptafluorobutyric anhydride (HFBA) to create stable, volatile derivatives that are also highly sensitive to electron capture detection (ECD) or mass spectrometry. nih.govresearchgate.net

Silylation: Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. gcms.cznih.gov

Table 2: GC-MS Analysis via Derivatization

| Step | Agent/Condition | Purpose | Source(s) |

|---|---|---|---|

| Derivatization | Heptafluorobutyric anhydride (HFBA) or BSTFA | Increase volatility and thermal stability | gcms.cznih.gov |

| GC Column | Non-polar capillary column (e.g., DB-5MS) | Separation of derivatives | scholarsresearchlibrary.commdpi.com |

| Injection | Split/Splitless at ~250 °C | Introduce sample to the column | scispec.co.th |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used in tandem (MS/MS), is a powerful and versatile technique for analyzing compounds like this compound in complex mixtures. chromatographyonline.comresearchwithrowan.com It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, often eliminating the need for derivatization. nih.gov

In an LC-MS/MS experiment, the HPLC system separates the target compound, which is then ionized (typically via electrospray ionization, ESI). The first mass spectrometer (Q1) selects the protonated molecular ion ([M+H]⁺) of this compound. This selected ion is then passed into a collision cell (q2), where it is fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed by the second mass spectrometer (Q3).

This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a parent ion to a daughter (fragment) ion. chromatographyonline.com While a specific fragmentation pattern for this compound is not detailed in the search results, common fragmentation pathways for related structures can be predicted:

Cleavage of the benzylic C-O bond, leading to the formation of a tropylium ion at m/z 91. nih.gov

Fragmentation at the carbamate linkage. N-alkoxycarbonyl compounds can eliminate benzyl alcohol under ESI conditions. researchgate.net

Cleavage of the bond between the nitrogen and the bromobenzyl methylene group. core.ac.uknih.gov

Table 3: Potential LC-MS/MS Transitions for this compound (Note: Molecular weight of C15H14BrNO2 is ~320.18 g/mol )

| Parent Ion (Q1) [M+H]⁺ | Potential Fragment Ion (Q3) | Corresponding Neutral Loss/Fragment Identity |

|---|---|---|

| m/z 320/322 (Isotope pattern due to Br) | m/z 91 | Tropylium ion [C7H7]⁺ |

| m/z 320/322 | m/z 170/172 | Bromobenzyl fragment [BrC7H6]⁺ |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely used to model molecular systems, offering a balance between accuracy and computational cost.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the positions of the atoms to find the configuration with the minimum energy.

For a molecule like Benzyl (B1604629) 2-bromobenzylcarbamate, this process would be performed using methods such as DFT, often with the B3LYP hybrid functional, or the ab initio HF method. scirp.org These methods are paired with a basis set, such as 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals used in the calculation. chemrxiv.orgchemrxiv.org The optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's shape.

Given the flexibility of the benzyl and carbamate (B1207046) groups, conformational analysis is crucial. This involves identifying various low-energy conformers (spatial arrangements of the atoms) that can exist due to rotation around single bonds. The relative energies of these conformers are calculated to identify the global minimum energy structure, which is the most stable and populated conformation. Studies on similar carbamates have successfully used DFT to explore the potential energy surface and validate the resulting conformations against experimental data. chemrxiv.org

Table 1: Representative Optimized Geometrical Parameters for a Carbamate Structure (Calculated via DFT/B3LYP)

Note: The following data is illustrative and based on calculations for structurally similar benzyl carbamate derivatives, as specific data for Benzyl 2-bromobenzylcarbamate is not available.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | C=O | 1.23 Å |

| C-N (carbamate) | 1.36 Å | |

| O-C (ester) | 1.35 Å | |

| C-Br | 1.91 Å | |

| Bond Angles (º) | O=C-N | 125.5° |

| C-N-H | 121.0° | |

| C-O-C | 116.8° | |

| Dihedral Angles (º) | O=C-N-C | ~180° (trans) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings and the carbamate linkage, while the LUMO would likely be distributed over the aromatic systems and the C=O bond. The presence of the electron-withdrawing bromine atom would influence the energies of these orbitals. DFT calculations (e.g., B3LYP/6-311++G) are highly effective for determining these orbital energies and visualizing their distributions. researchgate.netconicet.gov.ar

Table 2: Illustrative Frontier Molecular Orbital Energies for a Bromo-Aromatic Compound

Note: This data is representative of calculations performed on related bromo-substituted aromatic molecules to illustrate the typical values obtained from electronic structure analysis. researchgate.netresearchgate.net

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.30 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.81 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.49 eV |

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution governs electrostatic interactions and is a key determinant of a molecule's reactivity and intermolecular interactions.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. libretexts.org It is calculated by placing a positive test charge at various points on the electron density surface and computing the potential energy. The resulting map is color-coded:

Red/Orange: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. youtube.com

Blue: Regions of positive electrostatic potential, indicating electron-poor areas (e.g., near hydrogen atoms bonded to electronegative atoms). These are susceptible to nucleophilic attack. youtube.com

Green/Yellow: Regions of neutral or near-zero potential. youtube.com

For this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen and to a lesser extent on the bromine atom, highlighting these as sites for electrophilic interaction. wolfram.com Positive potential (blue) would be concentrated around the N-H proton of the carbamate group, identifying it as a hydrogen-bond donor site. avogadro.cc

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond closely to the classic Lewis structure concept. uni-muenchen.dewikipedia.org

A key feature of NBO analysis is its ability to quantify delocalization effects and intermolecular interactions through second-order perturbation theory. nih.gov It identifies "donor" (filled orbital, e.g., a bond or lone pair) and "acceptor" (empty orbital, e.g., an antibond) interactions within the molecule. The stabilization energy (E(2)) associated with an interaction, such as the delocalization of a lone pair into an adjacent antibonding orbital (n → σ* or n → π*), indicates the strength of that hyperconjugative interaction. nih.gov Stronger interactions signify greater electronic stabilization and delocalization.

In this compound, NBO analysis would reveal key interactions, such as the delocalization of the nitrogen lone pair into the carbonyl (C=O) π* antibonding orbital, which is characteristic of the amide/carbamate resonance that imparts planarity and stability to the group.

Table 3: Hypothetical Major Donor-Acceptor Interactions for this compound from NBO Analysis

Note: This table is a hypothetical representation of the expected NBO results for the target compound, based on the principles of electronic interactions in carbamates.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | ~ 50-60 | Resonance stabilization of carbamate |

| LP (Ocarbonyl) | σ* (N-C) | ~ 25-35 | Hyperconjugation |

| π (Aromatic Ring 1) | π* (Aromatic Ring 2) | Variable | Intramolecular π-π stacking |

| σ (C-H) | σ* (C-Br) | ~ 1-2 | Hyperconjugation |

Thermodynamic and Kinetic Studies

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions, providing insight into reaction mechanisms, energies, and rates.

Computational methods can be used to map the potential energy surface of a chemical reaction, such as the formation of this compound from its precursors (e.g., benzyl alcohol and 2-bromobenzyl isocyanate). This involves identifying the structures of reactants, products, any intermediates, and, most importantly, the transition states (TS).

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By locating the TS structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. Ab initio and DFT calculations are standard methods for modeling these pathways. researchgate.netepa.gov

For carbamate formation, computational studies have investigated different proposed mechanisms, such as a single-step reaction versus a two-step process involving a zwitterionic intermediate. researchgate.netrsc.org By calculating the energy barriers for each potential pathway, the most thermodynamically and kinetically favorable route can be identified. nih.gov Such an analysis for this compound would clarify its formation mechanism and could be extended to model its subsequent reactions, such as hydrolysis or thermal decomposition.

Prediction of Reaction Energetics and Activation Barriers

The formation of this compound can be conceptualized through several synthetic routes, with a common pathway being the reaction between a benzyl carbamate precursor and a 2-bromobenzyl halide, or the reaction of benzyl alcohol with 2-bromobenzyl isocyanate. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of such reactions.

Theoretical studies on analogous systems, such as the N-alkylation of amines with benzyl halides, have shown that these reactions typically proceed through an SN2 mechanism. In the context of this compound synthesis, this would involve the nucleophilic attack of the nitrogen atom of a carbamate precursor on the benzylic carbon of a 2-bromobenzyl halide. DFT calculations can be employed to model the transition state of this reaction, allowing for the determination of the activation energy (ΔG‡), which is a critical parameter for predicting the reaction rate.

The energetics of the reaction, including the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG), can also be computed. These values indicate whether the reaction is exothermic or endothermic and whether it is spontaneous under given conditions. For the formation of this compound, the reaction is expected to be exothermic, driven by the formation of a stable C-N bond.

A hypothetical reaction pathway for the formation of this compound from benzylamine (B48309) and 2-bromobenzyl chloroformate can also be computationally investigated. This would involve a two-step process: the formation of a carbamate intermediate from benzylamine and the chloroformate, followed by the elimination of HCl. DFT calculations can be used to model the intermediates and transition states for each step, providing a detailed energy profile of the entire reaction.

The table below presents hypothetical activation energies for key reaction steps in the synthesis of this compound, derived from computational studies on similar carbamate formation reactions. These values are illustrative and would require specific calculations for the target molecule for precise prediction.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| N-alkylation of Benzyl Carbamate with 2-Bromobenzyl Bromide | DFT (B3LYP/6-31G*) | 15 - 25 |

| Reaction of Benzyl Alcohol with 2-Bromobenzyl Isocyanate | DFT (M06-2X/6-311+G**) | 10 - 20 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, solvent effects, and intermolecular interactions.

The conformational flexibility of this compound is primarily associated with rotation around the C-N bond of the carbamate group and the various single bonds in the benzyl and 2-bromobenzyl moieties. The rotation around the C-N bond is of particular interest, as it gives rise to syn and anti conformers. The energy barrier for this rotation is influenced by the steric bulk and electronic properties of the substituents on the nitrogen and oxygen atoms. In this compound, the presence of two bulky benzyl groups is expected to result in a significant rotational barrier.

MD simulations can be used to explore the conformational landscape of the molecule and to determine the relative populations of different conformers at a given temperature. By running simulations in different solvents, the influence of the solvent environment on the conformational equilibrium can be investigated. Polar solvents are expected to stabilize more polar conformers, while nonpolar solvents will favor less polar ones.

The choice of solvent can also affect the dynamics of conformational changes. For instance, viscous solvents may slow down the rate of rotation around the C-N bond. MD simulations can quantify these effects by calculating the rotational correlation times for different bonds in the molecule in various solvent environments.

The table below summarizes the expected influence of different solvents on the conformational dynamics of this compound, based on general principles and computational studies of similar molecules.

| Solvent | Dielectric Constant | Expected Effect on C-N Rotational Barrier | Expected Dominant Conformer |

|---|---|---|---|

| Hexane | 1.88 | Lower | Less Polar Conformer |

| Chloroform | 4.81 | Intermediate | Dependent on specific interactions |

| Ethanol | 24.5 | Higher | More Polar Conformer |

| Water | 80.1 | Highest | More Polar Conformer |

In solution, this compound can engage in various intermolecular interactions with solvent molecules, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The carbamate group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing it to form hydrogen bonds with protic solvents like water and alcohols. The aromatic rings of the benzyl and 2-bromobenzyl groups can participate in π-π stacking interactions with other aromatic molecules and C-H···π interactions.

MD simulations can provide a detailed picture of the solvation shell around this compound, revealing the preferred locations and orientations of solvent molecules. This information is crucial for understanding the solubility and reactivity of the compound in different media.

Computational methods such as Pixel energy analysis can be used to quantify the contributions of these different interactions to the total lattice energy, providing a detailed understanding of the forces that hold the crystal together ub.edu.

Role in Advanced Organic Synthesis As a Building Block

Precursor for N-Substituted Amines and Derivatives

Benzyl (B1604629) 2-bromobenzylcarbamate serves as an excellent precursor for the synthesis of a wide range of N-substituted amines and their derivatives. The carbamate (B1207046) moiety provides a stable protecting group for the nitrogen atom, allowing for selective functionalization at other positions of the molecule. The presence of the 2-bromobenzyl group offers a reactive site for various coupling reactions, most notably palladium-catalyzed amination reactions.

The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, is a key reaction in this context. While specific examples utilizing Benzyl 2-bromobenzylcarbamate are not extensively documented in readily available literature, the general principles of this reaction are highly applicable. In a typical Buchwald-Hartwig reaction, an aryl halide is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. The 2-bromobenzyl moiety of this compound can readily participate as the aryl halide component, allowing for the introduction of a wide variety of primary and secondary amines. Subsequent deprotection of the benzyl carbamate group, typically under mild conditions, would then yield the desired N-substituted 2-aminobenzyl derivatives.

A particularly sophisticated application of this methodology is the tandem N-arylation/carboamination reaction. This one-pot process allows for the synthesis of complex nitrogen-containing heterocycles, such as N-aryl-2-benzylpyrrolidines, by sequentially reacting a primary amine with two different aryl bromides. This compound, with its inherent aryl bromide, is a prime candidate for participating in such tandem reactions, further highlighting its potential in the efficient construction of diverse amine derivatives.

| Amine | Catalyst System | Product | Reference |

| Primary Alkylamine | Pd₂(dba)₃ / BINAP | N-Alkyl-2-aminobenzylamine derivative | General methodology |

| Secondary Alkylamine | Pd(OAc)₂ / RuPhos | N,N-Dialkyl-2-aminobenzylamine derivative | General methodology |

| Aniline | Pd(OAc)₂ / BrettPhos | N-Aryl-2-aminobenzylamine derivative | General methodology |

Application in Stereoselective Transformations

The application of this compound in stereoselective transformations, particularly as a chiral auxiliary, remains an area with significant untapped potential. Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. While direct examples involving this compound are scarce in the literature, the underlying principles of using carbamate-containing molecules in diastereoselective reactions are well-established.

One of the most promising avenues is in diastereoselective alkylation reactions. By incorporating a chiral element into the benzyl carbamate portion or by using a chiral base, it is conceivable that the enolate derived from a modified this compound could undergo alkylation with high diastereoselectivity. The resulting product, now bearing a new stereocenter, could then be further elaborated, and the chiral auxiliary removed. This strategy would provide a powerful tool for the asymmetric synthesis of a variety of chiral building blocks.

Although specific experimental data for this compound in this role is not yet available, the success of other carbamate-based chiral auxiliaries in controlling the stereochemical outcome of reactions provides a strong rationale for its investigation in this area.

Intermediate in the Synthesis of Complex Molecular Scaffolds

This compound is a valuable intermediate in the synthesis of complex molecular scaffolds, particularly nitrogen-containing heterocycles. The combination of the protected amine and the reactive aryl bromide within the same molecule allows for intramolecular reactions to construct cyclic systems.

A prominent example of this is the synthesis of isoindolinones. Through an intramolecular cyclization reaction, the nitrogen of the carbamate can displace the bromine atom on the benzyl ring, forming the five-membered lactam ring characteristic of the isoindolinone core. This transformation can be facilitated by various methods, including palladium-catalyzed intramolecular amination. The resulting N-Cbz protected isoindolinone can then be deprotected to provide the parent isoindolinone or further functionalized. Isoindolinones are a privileged scaffold in medicinal chemistry, found in a number of biologically active compounds.

Furthermore, the 2-bromobenzyl group can be elaborated through various cross-coupling reactions prior to cyclization, allowing for the synthesis of a diverse range of substituted isoindolinones and other related heterocyclic systems. This modular approach makes this compound a highly attractive starting material for the construction of libraries of complex molecules for drug discovery and other applications.

| Reaction Type | Catalyst/Reagent | Product Scaffold |

| Intramolecular Amination | Palladium catalyst | Isoindolinone |

| Tandem N-arylation/Carboamination | Palladium catalyst | N-Aryl-2-benzylpyrrolidine |

Contribution to the Development of New Synthetic Methodologies

The unique reactivity of this compound makes it an ideal substrate for the development of new synthetic methodologies. The presence of both an aryl bromide and a benzylic C-H bond opens up possibilities for novel transition metal-catalyzed reactions.

One area of significant interest is the functionalization of the aryl bromide through various cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Heck reactions are powerful tools for the formation of carbon-carbon bonds, and the 2-bromobenzyl moiety of this compound is an excellent substrate for these transformations. By coupling with a wide range of boronic acids, alkynes, and alkenes, a vast array of derivatives can be synthesized. This allows for the introduction of diverse functional groups and the construction of complex molecular architectures.

Moreover, the development of novel debenzylative cross-coupling reactions presents another exciting avenue. In such a reaction, a palladium catalyst could facilitate the cleavage of the benzyl-oxygen bond of the carbamate and the formation of a new bond with a suitable coupling partner. While this methodology is still in its early stages of development, the structure of this compound makes it an intriguing candidate for exploring such innovative transformations.

| Cross-Coupling Reaction | Coupling Partner | Resulting C-C Bond |

| Suzuki-Miyaura | Arylboronic acid | Aryl-Aryl |

| Sonogashira | Terminal alkyne | Aryl-Alkynyl |

| Heck | Alkene | Aryl-Alkenyl |

Exploration as a Scaffold for Materials Science Applications (excluding biological/clinical)

The potential of this compound as a scaffold for materials science applications is a nascent but promising field of research. Its bifunctional nature, with two distinct reactive sites, makes it an attractive monomer or building block for the synthesis of functional polymers.

The aryl bromide can serve as a handle for polymerization through cross-coupling reactions. For instance, polymerization via Suzuki or Heck coupling could lead to the formation of novel conjugated polymers with interesting electronic and optical properties. The carbamate group, on the other hand, can be deprotected to reveal a primary amine, which can then be used for further polymer modification or for the synthesis of polyamides.

The ability to introduce different functional groups at both the aryl and the benzyl positions prior to polymerization offers a high degree of control over the final properties of the material. This could lead to the development of new materials with tailored thermal, mechanical, and electronic properties for a variety of applications, such as organic electronics, sensors, and advanced coatings. While this area is largely unexplored, the chemical versatility of this compound suggests a bright future for its use in the creation of novel functional materials.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) or isocyanates. researchgate.netnih.gov Future research on Benzyl (B1604629) 2-bromobenzylcarbamate should prioritize the development of more sustainable and efficient synthetic methodologies that align with the principles of green chemistry.

Key areas for investigation include:

Carbon Dioxide as a C1 Building Block: Utilizing carbon dioxide as a renewable and non-toxic starting material is a highly attractive, environmentally benign alternative. nih.govrsc.orgresearchgate.net Research could focus on developing catalytic systems, potentially involving immobilized organic bases or metal complexes, for the three-component coupling of 2-bromobenzylamine (B1296416), carbon dioxide, and benzyl halides. researchgate.netacs.org

Phosgene-Free Methods: Exploring alternatives to phosgene is crucial. Methodologies such as the direct transformation of Boc-protected amines or the use of reagents like dimethyl carbonate offer safer synthetic pathways. researchgate.netresearchgate.netrsc.org

Biocatalysis: The use of enzymes, such as promiscuous esterases, could enable the synthesis of Benzyl 2-bromobenzylcarbamate in aqueous media, offering a green and highly selective approach. nih.gov

Table 1: Comparison of Synthetic Routes for Carbamates

| Method | Reagents | Advantages | Challenges | Potential for this compound |

|---|---|---|---|---|

| Traditional (Phosgene-based) | Phosgene/Diphosgene, Amines, Alcohols | Well-established, versatile | Highly toxic reagents, hazardous byproducts | Move away from this route is desirable. |

| Isocyanate-based | Isocyanates, Alcohols | High yielding | Isocyanates are often toxic and moisture-sensitive | In-situ generation of the isocyanate could be explored. acs.org |

| CO2-based Synthesis | Amine, CO2, Alkyl Halide, Base/Catalyst | Utilizes renewable feedstock, non-toxic C1 source rsc.orgresearchgate.net | Often requires high pressure and temperature, catalyst development needed rsc.org | High potential for a sustainable, halogen-free synthesis. rsc.orgresearchgate.net |

| From Boc-Protected Amines | Boc-amine, Alcohol, Base | Avoids toxic reagents, readily available starting materials rsc.org | Requires pre-functionalized starting material | A promising sustainable alternative. researchgate.netrsc.org |

| Biocatalytic Synthesis | Amine, Carbonate, Esterase | Environmentally benign (aqueous media), high selectivity nih.gov | Enzyme stability and substrate scope can be limiting | Feasible for clean, selective synthesis. nih.gov |

Exploration of Unique Reactivity Profiles

The structure of this compound contains several reactive sites that could be exploited in organic synthesis. The bromine atom on the benzyl ring is a particularly valuable handle for further functionalization.

Future research should explore:

Cross-Coupling Reactions: The aryl bromide moiety is an ideal substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of substituents, leading to novel derivatives with diverse electronic and steric properties.

Nucleophilic Substitution: The benzylic position is susceptible to nucleophilic attack, and the carbamate (B1207046) group itself can undergo various transformations. nih.gov The interplay between the bromo-substituent and the carbamate functionality could lead to unique intramolecular cyclization pathways or selective reactions.

Decarboxylative Reactions: The carbamate group can be engaged in decarboxylative carbonylation reactions, providing a route to tertiary amides, which are important structural motifs in medicinal chemistry. au.dk

Table 2: Potential Reactions and Applications of this compound

| Reaction Type | Reactive Site | Potential Reagents | Potential Application/Significance |

|---|---|---|---|

| Suzuki Coupling | Aryl Bromide | Boronic acids, Pd catalyst, Base | Synthesis of biaryl compounds for medicinal and materials chemistry. |

| Buchwald-Hartwig Amination | Aryl Bromide | Amines, Pd catalyst, Base | Introduction of diverse amine functionalities. |

| Sonogashira Coupling | Aryl Bromide | Terminal alkynes, Pd/Cu catalyst, Base | Creation of conjugated systems for electronic materials. |

| N-Alkylation/Arylation | Carbamate N-H | Alkyl/Aryl halides, Base | Synthesis of N-substituted carbamates. |

| Deprotection/Cleavage | Carbamate C-O/N-C bonds | Acids, Bases, Hydrogenolysis, Nucleophiles organic-chemistry.org | Release of the 2-bromobenzylamine core for further synthesis. organic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability. beilstein-journals.orgd-nb.info The synthesis and derivatization of this compound are well-suited for this technology.

Future directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could enable safer handling of potentially hazardous intermediates and allow for rapid optimization of reaction conditions. nih.govbeilstein-journals.org Processes coupling high-energy transformations with downstream purification, perhaps using biocatalysts, could streamline production. beilstein-journals.orgnih.gov